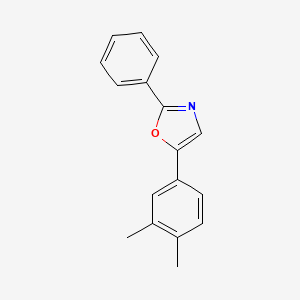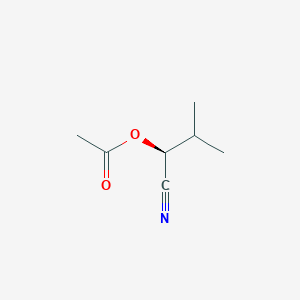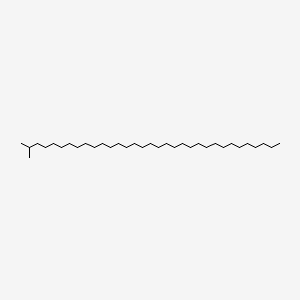
Guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are often used in various chemical reactions and applications. This particular compound features a tert-butyl group, a chlorinated tolyl group, and a thiazolyl group, making it a unique and potentially versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)- typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, such as the chlorinated tolyl and thiazolyl derivatives, followed by their coupling with a guanidine precursor under specific reaction conditions. Common reagents used in these reactions include strong bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated tolyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of the chlorine atom with other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)- would depend on its specific application. In general, guanidines can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, ionic interactions, or covalent modifications. The pathways involved may include inhibition or activation of specific enzymes, modulation of signaling pathways, or binding to nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
Guanidine derivatives: Other guanidine compounds with different substituents.
Tolyl derivatives: Compounds containing the tolyl group.
Thiazolyl derivatives: Compounds containing the thiazolyl group.
Uniqueness
Guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
72041-72-6 |
|---|---|
Fórmula molecular |
C15H19ClN4S |
Peso molecular |
322.9 g/mol |
Nombre IUPAC |
2-tert-butyl-1-(3-chloro-2-methylphenyl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C15H19ClN4S/c1-10-11(16)6-5-7-12(10)18-13(20-15(2,3)4)19-14-17-8-9-21-14/h5-9H,1-4H3,(H2,17,18,19,20) |
Clave InChI |
KWRUXMOZYOKKBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=NC(C)(C)C)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)





